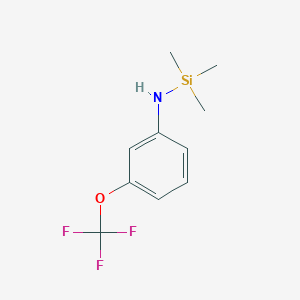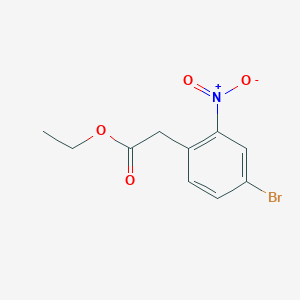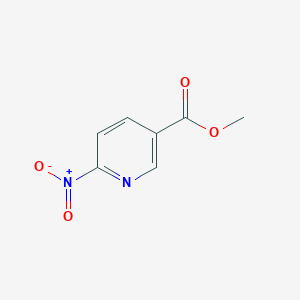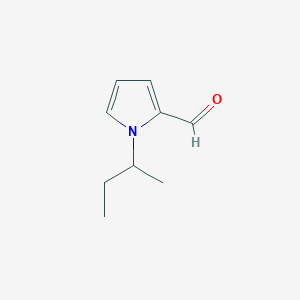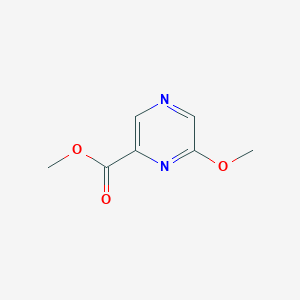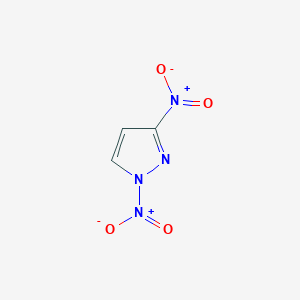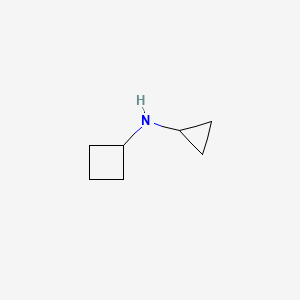
N-cyclopropylcyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylcyclobutanamine is a chemical compound with the CAS Number 872-92-4 . It is also known as N-cyclopropylcyclobutanamine hydrochloride . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for N-cyclopropylcyclobutanamine is1S/C7H13N.ClH/c1-2-6 (3-1)8-7-4-5-7;/h6-8H,1-5H2;1H . This indicates the molecular structure of the compound. The molecular weight of N-cyclopropylcyclobutanamine hydrochloride is 147.65 . Physical And Chemical Properties Analysis
N-cyclopropylcyclobutanamine hydrochloride is a powder with a molecular weight of 147.65 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, originating from terrestrial and marine species, have been identified to possess significant biological activities. Over 60 compounds have been confirmed to exhibit antimicrobial, antibacterial, antitumor, among other activities. The review by Sergeiko et al. (2008) highlights the structures, synthesis, origins, and biological activities of these cyclobutane-containing alkaloids, pointing toward their potential role in drug discovery. Moreover, using the computer program PASS, additional biological activities were predicted, suggesting new possible applications for these compounds. This comprehensive review emphasizes the importance of cyclobutane-containing alkaloids as a substantial source of leads for new drug development (Sergeiko et al., 2008).
Immunopotentiation in Cancer Therapy
The use of cyclophosphamide (CY) with active specific immunotherapy in patients with advanced melanoma and other metastatic cancers was reviewed by Bass and Mastrangelo (1998). The paper outlines the basic scientific research supporting this use. CY has been shown to augment various immune responses in animal models, including delayed-type hypersensitivity responses, antibody production, and antitumor immunity. The review emphasizes the immunopotentiation mechanism of CY, involving inhibition of suppressor function, and highlights the need for additional randomized, controlled trials to further evaluate the clinical efficacy of CY immunopotentiation of therapeutic cancer vaccines (Bass & Mastrangelo, 1998).
Ethylene Inhibition in Plants by 1-Methylcyclopropene
1-Methylcyclopropene (1-MCP), known as an inhibitor of ethylene action, has been extensively studied for its role in ethylene inhibition in a wide range of fruits, vegetables, and floriculture crops. Blankenship and Dole (2003) reviewed over 100 studies examining the action, application, and effects of 1-MCP on ethylene inhibition. The review discusses the effectiveness of 1-MCP in preventing ethylene effects at low concentrations and varying temperatures, and the factors that need consideration when using 1-MCP, such as cultivar, developmental stage, and time from harvest to treatment. The review aims to compile what is known about the technological uses for 1-MCP, define discrepancies between reports, and identify areas requiring further study (Blankenship & Dole, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-cyclopropylcyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMNGVZYQJHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633108 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylcyclobutanamine | |
CAS RN |
823-13-2 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
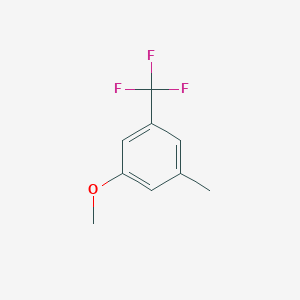
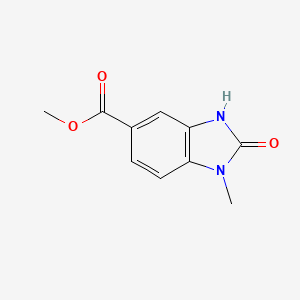
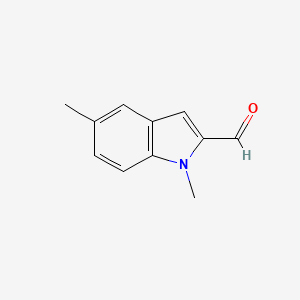
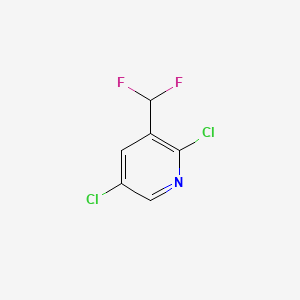
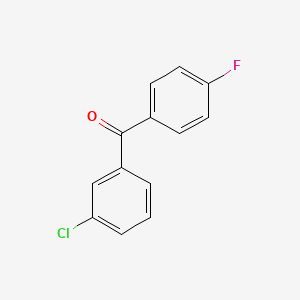
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
